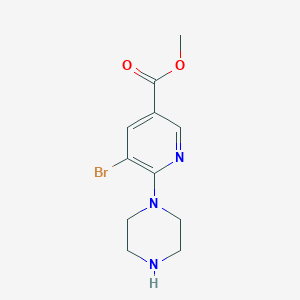
Methyl5-bromo-6-(piperazin-1-yl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl5-bromo-6-(piperazin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a bromine atom at the 5th position and a piperazine ring at the 6th position of the nicotinate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-bromo-6-(piperazin-1-yl)nicotinate typically involves the bromination of a nicotinate precursor followed by the introduction of the piperazine moiety. One common method includes the following steps:
Bromination: The starting material, methyl nicotinate, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Piperazine Introduction: The brominated intermediate is then reacted with piperazine under basic conditions, often using a base like potassium carbonate in a suitable solvent such as acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl5-bromo-6-(piperazin-1-yl)nicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or other functional groups.
Cyclization Reactions: The piperazine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation might produce a brominated nicotinic acid derivative.
Applications De Recherche Scientifique
Methyl5-bromo-6-(piperazin-1-yl)nicotinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of nicotinate derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of Methyl5-bromo-6-(piperazin-1-yl)nicotinate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl5-bromo-6-(3-hydroxypyrrolidin-1-yl)nicotinate: Similar structure but with a hydroxypyrrolidine ring instead of piperazine.
Methyl5-bromo-6-(4-arylpiperazin-1-yl)nicotinate: Contains an aryl group attached to the piperazine ring.
Uniqueness
Methyl5-bromo-6-(piperazin-1-yl)nicotinate is unique due to the specific positioning of the bromine and piperazine moieties, which can influence its chemical reactivity and biological activity. The presence of the piperazine ring can enhance its interaction with biological targets, making it a valuable compound for medicinal chemistry research.
Propriétés
Formule moléculaire |
C11H14BrN3O2 |
|---|---|
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
methyl 5-bromo-6-piperazin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14BrN3O2/c1-17-11(16)8-6-9(12)10(14-7-8)15-4-2-13-3-5-15/h6-7,13H,2-5H2,1H3 |
Clé InChI |
DCCFFPDDBBJJGB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(N=C1)N2CCNCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B13117229.png)


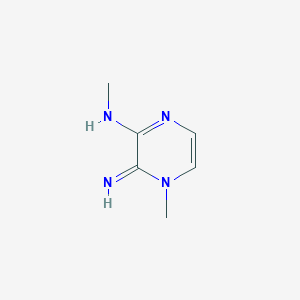
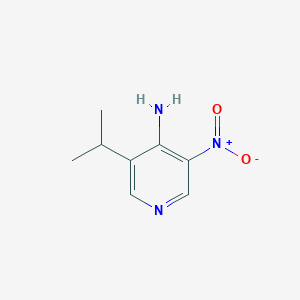

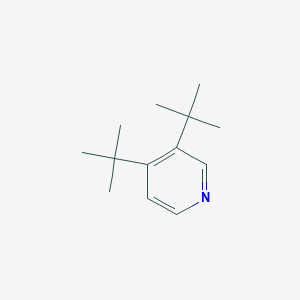
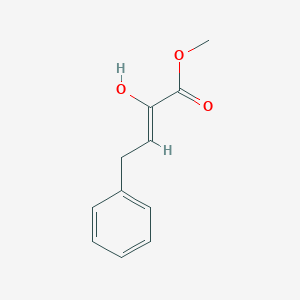
![propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate](/img/structure/B13117289.png)
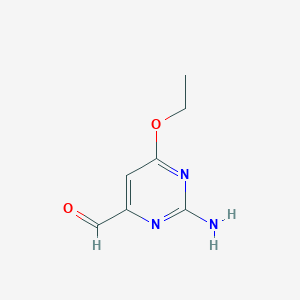
![Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13117309.png)
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
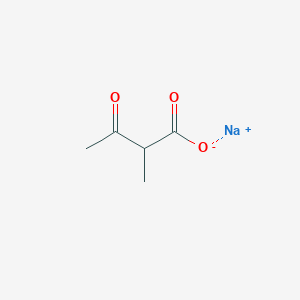
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
